1-Amino-1-deoxy-d-arabinitol
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Overview
Description
1-Amino-1-deoxy-d-arabinitol is a compound with the molecular formula C5H13NO4 It is a derivative of arabinitol, where one hydroxyl group is replaced by an amino group
Preparation Methods
1-Amino-1-deoxy-d-arabinitol can be synthesized through several methods. One common approach involves the reduction of 1-amino-1-deoxy-d-arabinose. This reduction can be achieved using sodium borohydride (NaBH4) in methanol, followed by purification through crystallization . Another method involves the microbiological oxidation of 1-acetamido-1-deoxy-d-arabinitol using Acetobacter suboxydans, which yields the desired compound .
Chemical Reactions Analysis
1-Amino-1-deoxy-d-arabinitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include periodate and nitric acid.
Reduction: Reduction reactions can convert it back to its parent sugar alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as acetamido-deoxy compounds.
Major products formed from these reactions include 1-acetamido-1-deoxy-d-arabinitol and other substituted derivatives.
Scientific Research Applications
1-Amino-1-deoxy-d-arabinitol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: It serves as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
1-Amino-1-deoxy-d-arabinitol exerts its effects primarily by inhibiting glycosidases. These enzymes are involved in the hydrolysis of glycosidic bonds in carbohydrates. The compound mimics the transition state of the enzyme-substrate complex, thereby inhibiting the enzyme’s activity . This inhibition can affect various metabolic pathways, including glycogen metabolism .
Comparison with Similar Compounds
1-Amino-1-deoxy-d-arabinitol is similar to other iminosugars, such as 1,4-dideoxy-1,4-imino-d-arabinitol (DAB) and 1-deoxynojirimycin. These compounds also inhibit glycosidases but differ in their selectivity and potency . For example, DAB is a potent inhibitor of α-mannosidase, while 1-deoxynojirimycin is used to treat type 2 diabetes . The unique structure of this compound allows it to interact with specific glycosidases, making it a valuable tool in biochemical research .
Similar Compounds
- 1,4-Dideoxy-1,4-imino-d-arabinitol (DAB)
- 1-Deoxynojirimycin
- Isofagomine
Properties
IUPAC Name |
5-aminopentane-1,2,3,4-tetrol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHXWPCUJTZBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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